

In-Depth Technical Guide: FK-448 Free Base (CAS 85858-76-0)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **FK-448 Free Base**, a potent and specific chymotrypsin inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

FK-448 Free Base is a synthetic molecule with the following key properties:

Value	Source
85858-76-0	[1][2]
C25H30N2O3	[1]
406.52 g/mol	[1]
Solid	[3]
Soluble in DMSO	[3]
-20°C	[3]
	85858-76-0 C25H30N2O3 406.52 g/mol Solid Soluble in DMSO

Biological Activity and Mechanism of Action



FK-448 is a potent and specific inhibitor of chymotrypsin, a digestive enzyme that plays a role in protein degradation. Its inhibitory activity has been quantified against chymotrypsin and other serine proteases.

In Vitro Inhibitory Activity

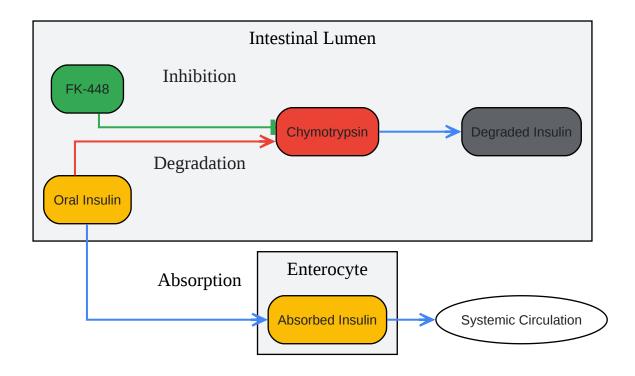
Enzyme	IC50	Source
Chymotrypsin	720 nM	[1][2]
Trypsin	780 μΜ	[1]
Thrombin	35 μΜ	[1]
Cathepsin G	15 μΜ	[1]
Plasmin	>1 mM	[1]
Plasma Kallikrein	>1 mM	[1]
Pancreas Kallikrein	>1 mM	[1]

The primary mechanism of action of FK-448 is the inhibition of chymotrypsin. In the context of the in vivo studies cited, this inhibition is thought to reduce the degradation of orally co-administered insulin in the gastrointestinal tract, thereby increasing its absorption and subsequent systemic effects on blood glucose.

Signaling Pathway: Inhibition of Insulin Degradation

The following diagram illustrates the proposed mechanism of how FK-448 enhances the intestinal absorption of insulin.





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Caption: Proposed mechanism of FK-448 in enhancing intestinal insulin absorption.

In Vivo Studies

Animal studies have demonstrated the potential of FK-448 to influence blood glucose and insulin levels, likely through its chymotrypsin inhibitory activity.

| Species | Dosage and Administration | Effects | Source | |---|---| | Rats | 20 mg/kg, intraperitoneal (i.p.) | Decrease in blood glucose level; inhibition of insulin degradation by pancreatic enzymes. |[1] | | Dogs | 20 mg/kg, oral (p.o.) | Decrease in blood glucose level; increase in plasma Immunoreactive Insulin (IRI) level. |[1] |

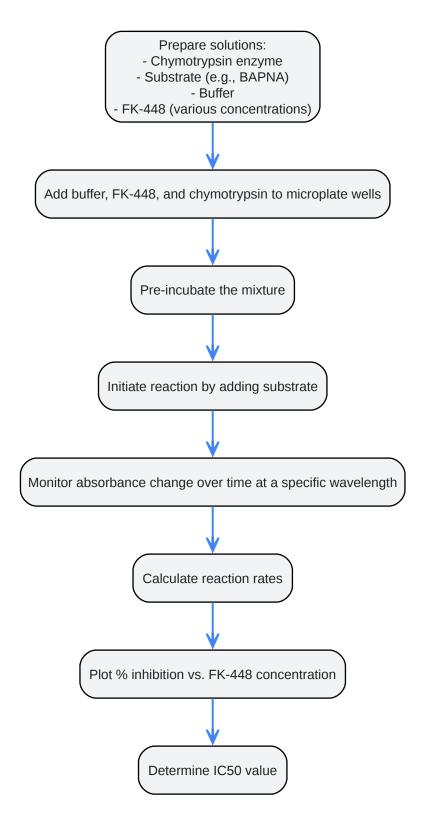
Experimental Protocols

Due to the unavailability of the full-text original research articles, the following are generalized experimental protocols representative of the types of studies conducted with FK-448.

Chymotrypsin Inhibition Assay (In Vitro)



This protocol outlines a typical procedure to determine the IC50 of an inhibitor against chymotrypsin.



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Caption: General workflow for an in vitro chymotrypsin inhibition assay.

Methodology:

- Reagent Preparation: Prepare stock solutions of α-chymotrypsin, a suitable chromogenic substrate (e.g., Nα-Benzoyl-L-arginine p-nitroanilide, BAPNA), and FK-448 in an appropriate buffer (e.g., Tris-HCl).
- Assay Setup: In a 96-well plate, add buffer, varying concentrations of FK-448, and a fixed concentration of α-chymotrypsin to each well. Include control wells with no inhibitor.
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
- Data Acquisition: Measure the absorbance at regular intervals using a microplate reader at the appropriate wavelength for the chromogenic product.
- Analysis: Calculate the initial reaction velocity for each concentration of FK-448. Determine
 the percentage of inhibition relative to the control. Plot the percentage of inhibition against
 the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate
 the IC50 value.

Oral Glucose Tolerance Test (OGTT) in a Canine Model (In Vivo)

This protocol describes a general procedure to assess the effect of an orally administered compound on glucose tolerance in dogs.

Methodology:

- Animal Acclimatization and Fasting: Acclimate the dogs to the experimental conditions and fast them overnight.
- Baseline Blood Sampling: Collect a baseline blood sample to measure fasting glucose and insulin levels.



- Drug Administration: Administer FK-448 (e.g., 20 mg/kg) orally, followed by an oral glucose challenge.
- Serial Blood Sampling: Collect blood samples at specific time points (e.g., 30, 60, 90, 120 minutes) after the glucose challenge.
- Biochemical Analysis: Analyze the plasma from each blood sample for glucose and immunoreactive insulin (IRI) concentrations using standard assay kits.
- Data Analysis: Plot the mean plasma glucose and insulin concentrations against time for both the control and treatment groups. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the treatment.

Synthesis

Detailed information regarding the specific synthetic pathway for FK-448 is not readily available in the public domain. However, its structure suggests it is likely synthesized through standard organic chemistry techniques involving amide bond formation and esterification. The synthesis would likely involve coupling a substituted benzoic acid with a piperazine derivative and subsequent esterification with a tetralone derivative.

Conclusion

FK-448 Free Base is a well-characterized, potent, and specific inhibitor of chymotrypsin. Its ability to inhibit this enzyme translates to significant in vivo effects, particularly in the context of enhancing the intestinal absorption of co-administered insulin. This property makes it a valuable research tool for studying protease inhibition and its potential therapeutic applications in areas such as diabetes and drug delivery. Further research into its synthetic route and detailed in vivo pharmacology will continue to be of high interest to the scientific and drug development communities.

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References

- 1. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. DOT language Beginner. (Graph description language) | by Nishanthini Kavirajan |
 Medium [medium.com]
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